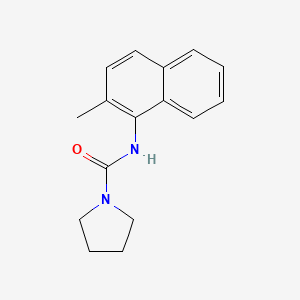
Methyl 3-piperidin-1-ylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-piperidin-1-ylpyridine-2-carboxylate, commonly known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a piperidine ring. MPPC has been extensively studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of MPPC is not fully understood, but it is believed to work by interacting with specific receptors in the body. MPPC has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
MPPC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has been investigated for its potential use in the treatment of chronic pain. MPPC has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPPC has been shown to have antitumor effects, and it has been investigated for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPPC is its versatility. It has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of new drugs. Additionally, MPPC has been investigated for its potential use as a radioligand in PET imaging, which could have important applications in the diagnosis and treatment of various diseases. However, there are also some limitations associated with the use of MPPC in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to develop drugs based on its activity. Additionally, MPPC has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several future directions for research on MPPC. One area of research is the development of new drugs based on the activity of MPPC. By gaining a better understanding of its mechanism of action, researchers may be able to develop drugs that target specific receptors in the body, leading to the development of more effective treatments for various diseases. Additionally, further research is needed to investigate the safety and efficacy of MPPC in humans, which could pave the way for its use in clinical settings. Finally, MPPC could also be further investigated for its potential use as a radioligand in PET imaging, which could have important applications in the diagnosis and treatment of various diseases.
Synthesis Methods
The synthesis of MPPC involves the reaction of pyridine-2-carboxylic acid with piperidine in the presence of methyl chloroformate. The reaction is typically carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved through recrystallization or column chromatography.
Scientific Research Applications
MPPC has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. MPPC has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging.
properties
IUPAC Name |
methyl 3-piperidin-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-10(6-5-7-13-11)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZXMMVLSNYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-piperidin-1-ylpyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)





![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)